RCS-4

描述

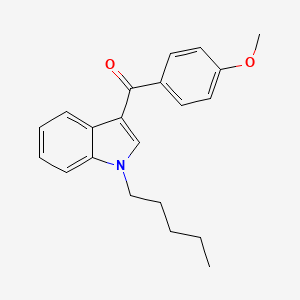

RCS-4(免责制剂)是一种与已知大麻素结构相似的合成大麻素。它通常用作法医和毒理学研究中的分析参考标准。 该化合物以其正式名称(4-甲氧基苯基)(1-戊基吲哚-3-基)甲酮而闻名,其分子式为C21H23NO2 。 它已在各种草本香料产品中被发现,在美国被监管为附表I化合物 。

准备方法

合成路线和反应条件

RCS-4 的合成涉及在三乙胺等碱的存在下,将 1-戊基吲哚与 4-甲氧基苯甲酰氯反应。该反应通常在二氯甲烷等有机溶剂中于室温下进行。 然后使用柱色谱法纯化产物以获得纯化合物 。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。优化反应条件以提高产率和纯度。自动系统和高通量技术的应用确保了化合物的一致生产。 最终产品通常配制成甲醇溶液,便于在分析应用中使用 。

化学反应分析

反应类型

RCS-4 会发生各种化学反应,包括:

氧化: 该化合物可以被氧化以形成相应的酮和羧酸。

还原: 还原反应可以将羰基转化为醇。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

取代: 卤素和亲核试剂等试剂用于取代反应.

主要产物

科学研究应用

Background

Synthetic cannabinoids like RCS-4 have emerged as alternatives to traditional cannabis products, especially in light of legal restrictions on natural cannabinoids. Since its identification, this compound has been associated with recreational use and has been found in various herbal smoking blends. However, its pharmacological properties and metabolic pathways have also made it a subject of scientific inquiry.

Metabolite Profiling

One of the primary applications of this compound in scientific research is its metabolite profiling. A study conducted using human hepatocytes identified 18 metabolites of this compound, revealing significant insights into its biotransformation pathways. The metabolites were primarily hydroxylated and underwent various modifications such as demethylation and glucuronidation. This information is crucial for developing urine screening methods for detecting this compound use in clinical and forensic settings .

| Metabolite Type | Common Modifications |

|---|---|

| Hydroxylated | Demethylation |

| Carboxylated | Dealkylation |

| Glucuronidated | Sulfation |

Structure-Activity Relationships

Research has also focused on the structure-activity relationships (SAR) of this compound and its analogs. Studies have demonstrated that this compound exhibits agonist activity at both CB1 and CB2 receptors, with varying efficacy across different regioisomers and homologues. This exploration aids in understanding how structural modifications can influence receptor affinity and activity, providing valuable insights for drug design .

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated to understand its clearance rates compared to other cannabinoids like THC. Findings suggest that this compound has a distinct pharmacokinetic behavior that may influence its effects and potential for abuse .

Clinical Applications

Currently, there are no documented therapeutic applications for this compound; however, understanding its pharmacological effects is vital for assessing potential risks associated with its use. Clinical studies have reported symptoms related to this compound intoxication, including tachycardia and nausea, which highlight the need for awareness among healthcare providers regarding synthetic cannabinoids .

Detection in Biological Samples

The identification of metabolites derived from this compound is essential for forensic toxicology. Given that the parent compound may not be present in biological samples, the ability to detect specific metabolites allows for effective monitoring of substance use in both clinical and legal contexts .

Case Studies

Several case studies have documented instances of this compound use leading to acute intoxication scenarios in emergency departments. These cases underline the compound's potential health risks and the importance of developing reliable detection methods for forensic investigations .

作用机制

RCS-4 通过作为大麻素受体(特别是 CB1 和 CB2 受体)的强效激动剂来发挥作用。该化合物与这些受体结合,模拟四氢大麻酚等天然大麻素的作用。 这种相互作用导致各种信号通路激活,从而调节神经递质释放和其他生理效应 。

相似化合物的比较

RCS-4 属于一类合成大麻素,其中包括一些类似的化合物,例如:

- RCS-2

- RCS-3

- RCS-2-C4

- RCS-3-C4

- This compound-C4

这些化合物具有相似的核心结构,但其侧链和官能团不同。this compound 在其特定的取代模式上是独一无二的,这有助于其独特的药理学特性。 与类似物相比,this compound 对 CB1 和 CB2 受体均显示出强效激动剂活性 。

生物活性

RCS-4, chemically known as 2-(4-methoxyphenyl)-1-(1-pentyl-indol-3-yl)methanone, is a synthetic cannabinoid that has garnered attention due to its potent activity as a cannabinoid receptor agonist. This article delves into the biological activity of this compound, focusing on its metabolic pathways, pharmacokinetics, and implications for clinical and forensic applications.

Metabolic Pathways

The metabolism of this compound has been extensively studied, revealing a complex array of metabolites formed through various biotransformation processes. A significant study incubated this compound with human hepatocytes, leading to the identification of 18 distinct metabolites . The primary metabolic pathways include:

- Hydroxylation : This is the most common transformation observed, leading to several hydroxylated metabolites.

- O-Demethylation : This reaction generates major metabolites and is frequently followed by glucuronidation.

- Carboxylation and Dealkylation : These transformations also contribute to the metabolic profile of this compound.

- Sulfation : An additional sulfated metabolite was identified, highlighting the diversity of metabolic products.

The detailed metabolic scheme derived from this study is essential for understanding how this compound is processed in the body and is critical for developing detection methods in clinical and forensic settings .

Pharmacokinetics

Pharmacokinetic studies have provided insights into the clearance rates and distribution of this compound. In a comparative analysis with other synthetic cannabinoids like THC and JWH-210, this compound exhibited distinct pharmacokinetic properties:

| Compound | Clearance (L/min/kg) |

|---|---|

| THC | 0.042 |

| JWH-210 | 0.048 |

| This compound | 0.093 |

This data indicates that this compound has a relatively higher clearance rate compared to THC and JWH-210, suggesting differences in how these compounds are metabolized and eliminated from the body .

Case Studies and Clinical Implications

The identification of metabolites is crucial for clinical toxicology, especially when parent compounds are not detectable in urine samples. Studies have shown that while parent this compound may not be present in urine, its metabolites—such as glucuronides of hydroxylated forms—can be detected for extended periods post-consumption. For instance:

- N-Hydroxypentyl Glucuronide : Detectable for at least 6 hours.

- O-Demethyl-Hydroxy Metabolites : Detectable for about 4 hours.

These findings emphasize the importance of metabolite profiling in confirming this compound use in both clinical and forensic investigations .

属性

IUPAC Name |

(4-methoxyphenyl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2/c1-3-4-7-14-22-15-19(18-8-5-6-9-20(18)22)21(23)16-10-12-17(24-2)13-11-16/h5-6,8-13,15H,3-4,7,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCYJKDWRUIFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158820 | |

| Record name | RCS-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In ethanol, approximately 0.3 mg/mL; in DMSO and DMF, approximately 1 mg/mL | |

| Record name | RCS-4 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid | |

CAS No. |

1345966-78-0 | |

| Record name | RCS 4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345966-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RCS-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345966780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RCS-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1345966-78-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RCS-4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6911BZ2UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RCS-4 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Q1: What is the primary target of RCS-4?

A1: this compound acts as a potent agonist of the cannabinoid type I receptor (CB1), primarily found in the central nervous system. [] This interaction is responsible for the psychoactive effects associated with this compound consumption.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C21H23NO2, and its molecular weight is 321.41 g/mol. []

Q3: Is there spectroscopic data available for this compound?

A3: Yes, researchers have reported ultraviolet (UV) spectra, nuclear magnetic resonance (NMR) data, and mass spectral data for this compound. These data are crucial for the identification and characterization of this compound in various matrices. [, ]

Q4: How does the structure of this compound contribute to its activity?

A4: this compound's structure, featuring an indole ring, a pentyl chain, and a methoxybenzoyl group, is crucial for its interaction with CB1 receptors. Modifications to these structural elements can significantly impact its binding affinity, potency, and selectivity. [, ]

Q5: What happens when the structure of this compound is modified?

A5: Even slight structural modifications, like changing the position of the methoxy group, can lead to changes in binding affinity to cannabinoid receptors. For example, the positional isomer of this compound, (2-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone (compound 1 in the referenced study), has shown different binding affinity compared to this compound. []

Q6: Are there any strategies to improve the stability of this compound in formulations?

A6: While specific formulation strategies haven't been extensively reported for this compound, researchers and pharmaceutical scientists could explore various approaches to enhance its stability, solubility, and bioavailability. These strategies may include using appropriate excipients, developing specific drug delivery systems, or modifying the chemical structure to improve stability.

Q7: What is the ADME profile of this compound?

A7: Research indicates that this compound is rapidly metabolized in the body, with its metabolites being the primary target for detection in urine analysis. [, , , ] Parent this compound is rarely found in urine samples, highlighting its extensive metabolism. [, ] More detailed studies on absorption, distribution, metabolism, and excretion are needed to fully understand the pharmacokinetic profile of this compound.

Q8: What is the duration of detection for this compound metabolites in urine?

A8: The detectability of specific this compound metabolites in urine varies. For instance, the glucuronides of the N-hydroxypentyl and hydroxy-methoxyphenyl metabolites can be detected for at least 6 hours post-administration, while the glucuronides of the O-demethyl-hydroxy metabolites are detectable for approximately 4 hours. []

Q9: What in vitro models have been used to study this compound?

A9: Researchers have utilized human hepatocyte cultures to investigate the metabolism of this compound. [, , ] These in vitro models provide valuable insights into the metabolic pathways and potential biomarkers for detecting this compound consumption.

Q10: What analytical techniques are commonly employed for this compound detection and quantification?

A10: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly in tandem with high-resolution mass spectrometry (HR-MS), are widely used for the identification and quantification of this compound and its metabolites in various matrices. [, , , , , , ]

Q11: Have analytical methods for this compound been validated?

A11: Yes, researchers and analytical laboratories have developed and validated various methods for this compound analysis in biological matrices, including urine and serum. These methods typically undergo rigorous validation procedures to ensure accuracy, precision, specificity, and sensitivity for reliable detection and quantification of this compound and its metabolites. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。